molecular formula C14H21N B13715160 3-(2,3,4,5,6-Pentamethylphenyl)azetidine

3-(2,3,4,5,6-Pentamethylphenyl)azetidine

Cat. No.: B13715160
M. Wt: 203.32 g/mol
InChI Key: IGGQGGXKQNKVEG-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentamethylphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of the pentamethylphenyl group enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of azetidines often involves:

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4,5,6-Pentamethylphenyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)azetidine involves its interaction with various molecular targets and pathways. The compound’s ring strain and nitrogen atom contribute to its reactivity, allowing it to interact with proteins, enzymes, and other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2,3,4,5,6-pentamethylphenyl)azetidine

InChI

InChI=1S/C14H21N/c1-8-9(2)11(4)14(12(5)10(8)3)13-6-15-7-13/h13,15H,6-7H2,1-5H3

InChI Key

IGGQGGXKQNKVEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)C2CNC2)C)C

Origin of Product

United States

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